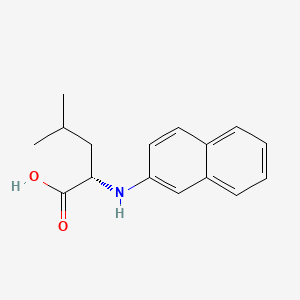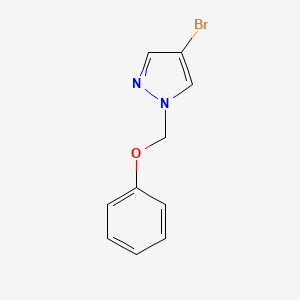
N-Decyl-D21 Alkohol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Decyl-D21 alcohol, also known as N-Decyl-D21 alcohol, is a useful research compound. Its molecular formula is C10H22O and its molecular weight is 179.413. The purity is usually 95%.
BenchChem offers high-quality N-Decyl-D21 alcohol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Decyl-D21 alcohol including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Herstellung von Weichmachern
1-Decanol wird bei der Herstellung von Weichmachern verwendet . Weichmacher sind Stoffe, die Materialien hinzugefügt werden, um ihre Plastizität und Flexibilität zu erhöhen und ihre Sprödigkeit zu reduzieren. Sie werden üblicherweise zu Polymeren wie Kunststoffen und Gummi hinzugefügt.
Schmiermittelherstellung
Diese Verbindung wird auch bei der Herstellung von Schmiermitteln verwendet . Schmiermittel sind Stoffe, die dazu beitragen, die Reibung zwischen sich berührenden Oberflächen zu reduzieren, was letztendlich die bei Bewegung der Oberflächen erzeugte Wärme reduziert.
Herstellung von Tensiden
Tenside, oder grenzflächenaktive Stoffe, sind Verbindungen, die die Oberflächenspannung zwischen zwei Flüssigkeiten oder zwischen einer Flüssigkeit und einem Feststoff senken. 1-Decanol wird bei der Herstellung dieser Tenside verwendet .
Lösungsmittelanwendungen
1-Decanol dient als Lösungsmittel in verschiedenen industriellen Anwendungen . Lösungsmittel werden in der Regel verwendet, um andere Materialien zu lösen, zu suspendieren oder zu extrahieren, meist ohne die Lösungsmittel oder die anderen Substanzen chemisch zu verändern.
Hautpenetration Verstärker
Die Fähigkeit von 1-Decanol, die Haut zu durchdringen, hat dazu geführt, dass es als Penetration Enhancer für die transdermale Medikamentenabgabe untersucht wird . Dies bedeutet, dass es möglicherweise verwendet werden könnte, um die Abgabe bestimmter Medikamente durch die Haut zu verbessern.
Sicherheits- und Handhabungsforschung
Wie andere mittelkettige Fettalkohole ist 1-Decanol in der Lage, die Haut zu durchdringen, was zu Reizungen führen kann . Daher ist es wichtig in der Sicherheitsforschung, insbesondere im Verständnis der Auswirkungen der Hautexposition gegenüber bestimmten Chemikalien.
Wirkmechanismus
Target of Action
N-Decyl-D21 alcohol, also known as 1-Decanol , is a straight chain fatty alcohol with ten carbon atoms and the molecular formula C10H21OH . It primarily targets the skin, where it has been investigated as a penetration enhancer for transdermal drug delivery .
Mode of Action
The mode of action of N-Decyl-D21 alcohol involves its interaction with the skin. As a medium chain fatty alcohol, it is able to permeate the skin . This property allows it to enhance the delivery of drugs across the skin barrier, improving the effectiveness of transdermal drug delivery systems .
Biochemical Pathways
Its ability to permeate the skin suggests that it may interact with lipid layers in the skin, altering their properties to facilitate the passage of drugs .
Pharmacokinetics
Its ability to permeate the skin indicates that it can be absorbed through the skin . Its impact on bioavailability is likely significant in the context of transdermal drug delivery, where it can enhance the absorption of drugs into the systemic circulation .
Result of Action
The primary result of N-Decyl-D21 alcohol’s action is the enhanced permeation of drugs through the skin . This can lead to improved efficacy of transdermal drug delivery systems. It should be noted that like other medium chain fatty alcohols, n-decyl-d21 alcohol can lead to skin irritation .
Action Environment
The action of N-Decyl-D21 alcohol can be influenced by various environmental factors. For instance, its solubility in water is low , which means its action may be affected by the hydration status of the skin. Furthermore, its volatility suggests that it may evaporate from the skin surface, which could influence its efficacy and stability .
Eigenschaften
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-henicosadeuteriodecan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O/c1-2-3-4-5-6-7-8-9-10-11/h11H,2-10H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKFXSUHUHTGQN-SLBGAMDCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.41 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
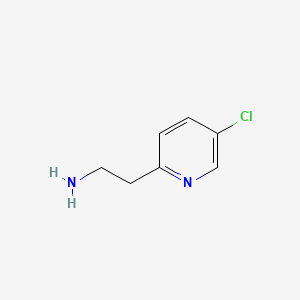
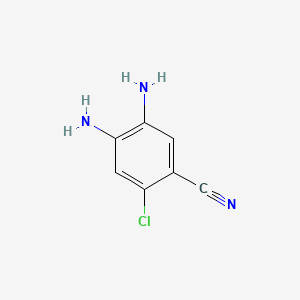
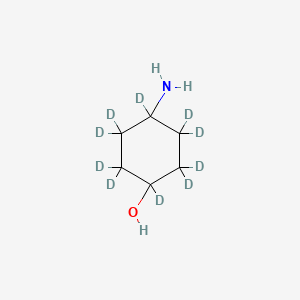

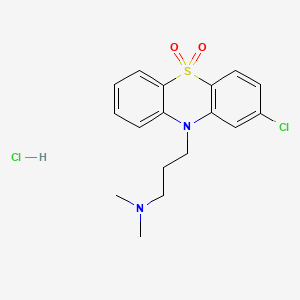



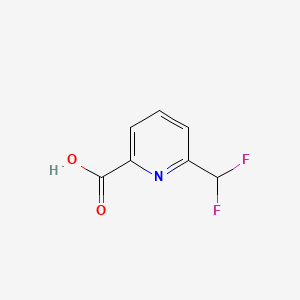
![3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]benzoic acid](/img/structure/B569025.png)
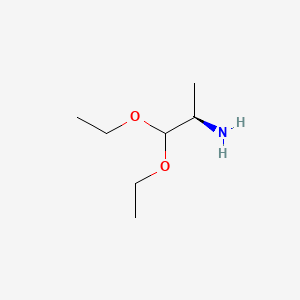
![4-Oxo-3,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylic acid](/img/structure/B569027.png)
